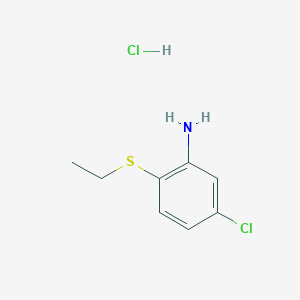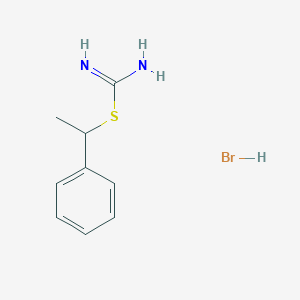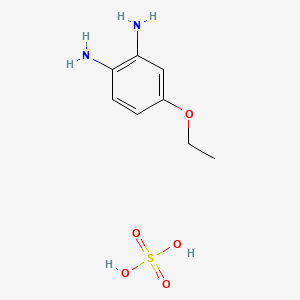![molecular formula C17H12O5 B1318533 [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 141113-49-7](/img/structure/B1318533.png)
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with a molecular weight of 296.28 . It’s also known as 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of coumarin systems, including “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis of similar compounds has been reported to involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule . Other techniques like HRMS, EIMS, IR, and UV-Vis spectroscopy can also provide valuable information about the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” include a molecular weight of 296.28 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, have been synthesized and shown potential for antimicrobial activity. These compounds serve as key intermediates for the synthesis of Schiff's bases and other compounds with potential for combating microbial infections (Čačić et al., 2006).
Antineoplastic Activity : Research indicates the synthesis of derivatives with potential antineoplastic (anticancer) activities. Compounds derived from chromen-acetic acids, such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one, have been identified as new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).
Antioxidant Activity : The antioxidant activity of certain coumarin derivatives, structurally related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, has been explored. These compounds have been compared to known antioxidants like ascorbic acid, indicating their potential in oxidative stress management (Kadhum et al., 2011).
Photoactive Cellulose Derivatives : Research into the synthesis of water-soluble, photoactive cellulose derivatives using chromene moieties, related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, has shown potential in designing smart materials. These derivatives' photochemistry could control the properties of new polysaccharide derivatives (Wondraczek et al., 2012).
Synthesis of Aromatic Carbamates : The condensation of certain carbamates with chromen-2-one fragments has been studied. This research highlights the potential for synthesizing novel compounds with various applications, including material sciences and pharmaceuticals (Velikorodov et al., 2014).
Zukünftige Richtungen
The future directions for research on “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could have potential applications in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVZBLBZWILFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589656 |
Source


|
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141113-49-7 |
Source


|
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

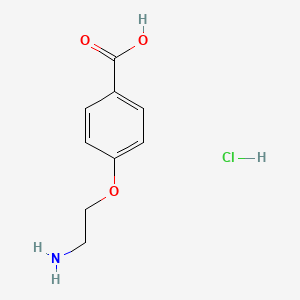
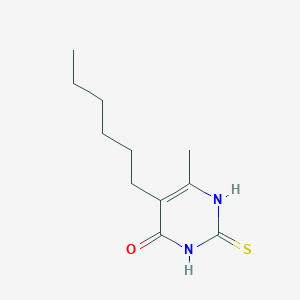
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

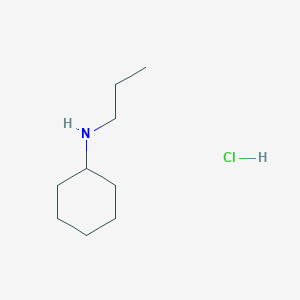
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)
